BenchChemオンラインストアへようこそ!

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Medicinal Chemistry Cross-Coupling Chemistry Structure-Activity Relationship (SAR)

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1417341-58-2) is a fluorinated benzimidazole derivative categorized as a heterocyclic building block. Its molecular formula is C9H3BrF6N2O with a molecular weight of 349.03 g/mol.

Molecular Formula C9H3BrF6N2O
Molecular Weight 349.03 g/mol
CAS No. 1417341-58-2
Cat. No. B1444039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
CAS1417341-58-2
Molecular FormulaC9H3BrF6N2O
Molecular Weight349.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)Br
InChIInChI=1S/C9H3BrF6N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
InChIKeyPGXCQZTWGBXGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1417341-58-2): Chemical Properties & Research Role


6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1417341-58-2) is a fluorinated benzimidazole derivative categorized as a heterocyclic building block . Its molecular formula is C9H3BrF6N2O with a molecular weight of 349.03 g/mol . The compound features a unique regiochemistry with a bromo substituent at the 6-position, a trifluoromethoxy group at the 4-position, and a trifluoromethyl group at the 2-position of the benzimidazole core. Commercial sources offer it at purity levels ranging from 95% to 97% , and it is supplied with comprehensive analytical documentation including NMR, HPLC, and LC-MS data .

Why Generic Substitution Fails for 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole


The specific 4-OCF3/6-Br/2-CF3 substitution pattern on the benzimidazole scaffold is not interchangeable with its close regioisomers (e.g., 5-bromo-6-(trifluoromethoxy) analogs) or non-brominated variants. In benzimidazole medicinal chemistry, the position of halogen and fluoroalkoxy substituents critically dictates electronic distribution, molecular recognition, and downstream reactivity [1]. The combination of a 6-bromo handle for cross-coupling diversification with both a 4-trifluoromethoxy group (enhancing metabolic stability and lipophilicity) and a 2-trifluoromethyl group (increasing potency in certain biological contexts) creates a specific multifunctional intermediate. As evidenced by studies on 2-(trifluoromethyl)benzimidazole derivatives, even subtle changes in substitution can lead to significant potency differences, making precise regiochemical control essential for reproducible results [2].

Quantitative Differentiation Evidence for 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole


Regiochemical Precision: 4-OCF3/6-Br vs. 5-OCF3/6-Br Isomers for Targeted Synthesis

The target compound possesses a unique 4-OCF3/6-Br substitution pattern, differentiating it from commercially available isomers such as 5-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 185412-47-9) . This specific regiochemistry places the bromo leaving group at the 6-position, which is meta to the 4-OCF3 group. This electronic arrangement is predicted to result in distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-bromo isomer, where the bromine is para to the trifluoromethoxy group. The 6-bromo position is positioned for diversification that maintains the 4-OCF3 group's influence on the benzimidazole core's electronics, a critical requirement for generating focused libraries in drug discovery [1].

Medicinal Chemistry Cross-Coupling Chemistry Structure-Activity Relationship (SAR)

Antiprotozoal Activity Class-Level Potency: The Critical Role of the 2-Trifluoromethyl Group

A foundational study on 2-(trifluoromethyl)benzimidazoles provides quantitative evidence for the class-level potency that this compound's core scaffold enables. In head-to-head testing against T. vaginalis, the 2,5(6)-bis(trifluoromethyl) analog exhibited an IC50 value that made it 14 times more active than the standard-of-care albendazole [1]. Further, several analogues demonstrated IC50 values below 1 µM against both G. intestinalis and T. vaginalis, a threshold considered significantly more potent than standards [1]. The target compound, bearing the same 2-CF3 pharmacophore, is a direct synthetic precursor for generating new analogs within this potent class.

Antiparasitic Drug Discovery Protozoal Infections Bioisosterism

Predicted Physicochemical Superiority: Fluorine-Driven Metabolic Stability and Lipophilicity

The compound's predicted physicochemical profile (density: 1.884±0.06 g/cm³; boiling point: 311.0±42.0 °C) indicates a highly fluorinated, stable structure . The presence of both trifluoromethoxy and trifluoromethyl groups is a well-established strategy to enhance metabolic stability and modulate lipophilicity, a key advantage over non-fluorinated or mono-fluorinated analogs [1]. A review of the role of these groups in medicinal chemistry confirms that their strategic placement can target specific protein binding sites and improve pharmacokinetic profiles, making this compound a preferred fragment for lead generation over less fluorinated alternatives [1].

Drug Design ADME Properties Physicochemical Profiling

Recommended Research and Industrial Application Scenarios for 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole


Focused Library Synthesis via Suzuki-Miyaura Cross-Coupling in Antiparasitic Drug Discovery

This compound is ideally suited as a core scaffold for generating focused libraries targeting parasitic diseases. Its 6-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups. The established class-level potency of 2-(trifluoromethyl)benzimidazoles, with IC50 values consistently below 1 µM against Giardia intestinalis and Trichomonas vaginalis, validates this scaffold for antiprotozoal drug discovery [1]. Medicinal chemists can use this building block to systematically explore structure-activity relationships (SAR) around the 6-position, leveraging the core's potent pharmacophore to accelerate hit-to-lead optimization.

Kinase Inhibitor Lead Generation with Enhanced Metabolic Stability

The unique combination of 4-trifluoromethoxy and 2-trifluoromethyl groups makes this compound a strategic choice for kinase inhibitor programs where metabolic stability is a primary concern. The fluorinated groups are known to block sites of oxidative metabolism, prolonging half-life [2]. The bromo handle at the 6-position allows for the rapid synthesis of analogs to probe kinase selectivity pockets, while the 4-OCF3 group can engage halogen bonding with the kinase hinge region. Use of this specific regioisomer ensures the trifluoromethoxy group is correctly positioned for these interactions, differentiating it from other isomers that may place the group in a less favorable orientation. The availability of full analytical documentation (NMR, HPLC, LC-MS) supports reproducible synthesis and characterization of novel kinase inhibitor candidates .

Agrochemical Intermediate for Next-Generation Fungicides

Given the broad-spectrum fungicidal activity reported for 2-(trifluoromethyl)benzimidazole derivatives , this compound is a valuable intermediate for agrochemical R&D. The bromo group allows for late-stage diversification to fine-tune selectivity and potency against specific fungal pathogens. Its predicted physicochemical properties, including a boiling point of 311.0±42.0 °C, indicate sufficient thermal stability for formulation development and field application.

Chemical Biology Probe Development for Target Identification

This compound can be used as a precursor for synthesizing affinity-based probes or PROTACs (Proteolysis Targeting Chimeras). The bromo handle at the 6-position is an ideal attachment point for linkers, while the 2-CF3 and 4-OCF3 groups maintain high target affinity. The bifunctional nature of this building block—offering a site for linker conjugation distant from the core pharmacophore—makes it superior to non-brominated or incorrectly substituted analogs, where linker attachment might disrupt key binding interactions.

Quote Request

Request a Quote for 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.